N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-4-10-18(11-5-14)27(23,24)21-13-12-19-15(2)22-20(26-19)16-6-8-17(25-3)9-7-16/h4-11,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPCGIZPCIUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl acetic acid with thioamide under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Sulfonation: The final step involves the sulfonation of the alkylated thiazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound G856-3213 (ID: G856-3213)
- Structure : N-{2-[2-(3,4-Dimethoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methylbenzene-1-Sulfonamide.
- Molecular Formula : C₂₁H₂₄N₂O₄S₂.
- Molecular Weight : 432.56 g/mol.
- Key Differences: 3,4-Dimethoxyphenyl substituent (vs. Likely higher aqueous solubility but reduced membrane permeability due to enhanced hydrophilicity.
Compound G856-3113 (ID: G856-3113)
- Structure : 2,5-Dimethoxy-N-{2-[4-Methyl-2-(4-Methylphenyl)-1,3-Thiazol-5-Yl]Ethyl}Benzene-1-Sulfonamide.
- Molecular Formula : C₂₁H₂₄N₂O₄S₂.
- Molecular Weight : 432.56 g/mol.
- Key Differences: 4-Methylphenyl group on the thiazole (vs. 2,5-Dimethoxybenzenesulfonamide (vs. 4-methylbenzenesulfonamide) introduces steric hindrance and additional hydrogen bond acceptors .
Heterocyclic Core Modifications
Compound from
- Structure : N-(2-{3-[3-(2-Ethyl-1,3-Thiazol-4-Yl)Phenyl]-1,2,4-Oxadiazol-5-Yl}Ethyl)-4-Methylbenzene-1-Sulfonamide.
- The 2-ethylthiazole group may increase lipophilicity compared to the target compound’s 4-methylthiazole .
Compound from
- Structure : N-{2-[2-(3,4-Dimethoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-5-Ethylthiophene-2-Sulfonamide.
- Molecular Formula : C₂₀H₂₄N₂O₄S₃.
- Molecular Weight : 452.6 g/mol.
- Key Differences: Thiophene-sulfonamide group (vs. 3,4-Dimethoxyphenyl substituent (similar to G856-3213) further modulates electronic effects .
Alkyl Chain and Functional Group Variations
Compound 2 from
- Structure : N-(2-(5-(4-Methoxyphenyl)-2-(Pyridin-2-Yl)-1H-Imidazol-4-Yl)Ethyl)-4-Pentylbenzenesulfonamide.
- Key Differences: Imidazole core (vs. thiazole) with a pyridinyl group enhances aromatic π-interactions. Pentylbenzenesulfonamide (vs.
Physicochemical Properties
- Trends :
- Dimethoxy substituents (G856-3213) reduce LogP but improve solubility.
- Thiophene-sulfonamide () increases molecular weight and lipophilicity.
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide is a synthetic compound characterized by its complex structure, which includes a thiazole ring and a sulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Thiazole Ring : Contributes to the compound's biological activity through interaction with various enzymes.
- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Sulfonamide Moiety : Known to inhibit bacterial growth by interfering with folic acid synthesis.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this enzyme, the compound effectively reduces folic acid production, leading to bacterial cell death. Additionally, the thiazole and methoxy groups may enhance the binding affinity for other biological targets, contributing to its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is particularly effective against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various sulfonamide derivatives against resistant strains of bacteria. The results indicated that this compound showed promising activity against multi-drug resistant E. coli strains, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Properties
In a study documented in Cancer Letters, researchers evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings demonstrated that the compound induced significant apoptosis in MCF-7 cells through the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
